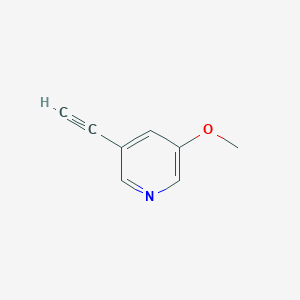

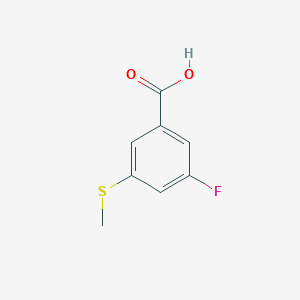

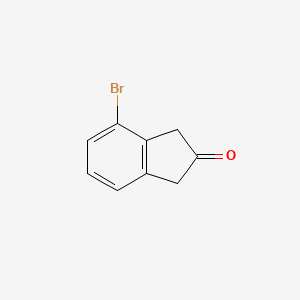

![molecular formula C12H14ClNO4 B1343228 tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate CAS No. 379229-84-2](/img/structure/B1343228.png)

tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate

説明

The compound tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate is a chemical entity that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group -O(C=O)NH2. They are used in a variety of applications, including as intermediates in pharmaceutical synthesis and as protective groups in organic chemistry 10.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a suitable catalyst or reagent. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared using sodium benzenesulfinate and formic acid . In another study, the synthesis of a tert-butyl carbamate derivative is achieved through a multi-step process starting from L-Serine, which includes esterification, protection, and reduction steps . The synthesis methods are optimized to improve yields and to ensure the formation of the desired product with the correct stereochemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by spectroscopic methods such as NMR, IR, MS, and sometimes by X-ray crystallography. The bond lengths and angles can indicate interactions between different functional groups within the molecule. For instance, a strong interaction between the sulfonyl group and the thiadiazole ring has been observed in a related tert-butyl carbamate . Additionally, density functional theory (DFT) is often used to computationally optimize the structure of these compounds, and the results are compared with experimental data .

Chemical Reactions Analysis

Tert-butyl carbamates undergo various chemical reactions, which are essential for their utility as intermediates in organic synthesis. They can react with organometallics to give N-(Boc)hydroxylamines or undergo nucleophilic substitution reactions . The functional groups present in these compounds, such as the tert-butylcarbonyl group, can be strategically manipulated to introduce further chemical complexity or to be removed to unmask the active functional groups 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. The molecular electrostatic potential and frontier molecular orbitals studied through DFT provide insights into the chemical reactivity and interactions of these compounds . The crystal structures of some tert-butyl carbamates reveal the presence of hydrogen and halogen bonds, which can influence the compound's solid-state properties .

科学的研究の応用

Environmental Impact and Degradation

Environmental Occurrence and Toxicity Synthetic phenolic antioxidants, including compounds similar to tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate, have been identified in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. They've been detected in human tissues including fat, serum, urine, breast milk, and fingernails. These compounds may have hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties. Future research should focus on novel synthetic phenolic antioxidants with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Decomposition and Environmental Remediation Methyl tert-butyl ether (MTBE), a related compound, is extensively used as a gasoline additive and its release into the environment has raised concerns. Studies on its decomposition, such as using hydrogen in a cold plasma reactor, provide insights into remediation methods. This indicates a potential for similar strategies in managing the environmental impact of related compounds like tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate (Hsieh et al., 2011).

Biodegradation and Fate in Environment Research on the biodegradation of similar ethers in soil and groundwater reveals that microorganisms can aerobically degrade these compounds, initially through hydroxylation. The presence of co-contaminants may affect the biodegradation rates, indicating a complex interplay in environmental remediation efforts. Understanding the biodegradation pathways can inform strategies for managing related compounds like tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate (Thornton et al., 2020).

Industrial and Chemical Applications

Catalytic Processes In industrial applications, similar compounds have been used as catalysts in the synthesis of methyl tert-butyl ether (MTBE), indicating their utility in chemical manufacturing processes. Research into these applications can provide insights into potential uses for tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate in catalytic and chemical synthesis processes (Bielański et al., 2003).

Non-Enzymatic Kinetic Resolution Compounds with structural similarities have been used in non-enzymatic kinetic resolution processes, providing a crucial industrial method for synthesizing chiral compounds. This points to potential applications in asymmetric synthesis and pharmaceuticals production (Pellissier, 2011).

Safety And Hazards

The safety information available indicates that tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

特性

IUPAC Name |

tert-butyl N-(5-chloro-1,3-benzodioxol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAUUGYGFROFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620346 | |

| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate | |

CAS RN |

379229-84-2 | |

| Record name | Carbamic acid, (5-chloro-1,3-benzodioxol-4-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379229-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

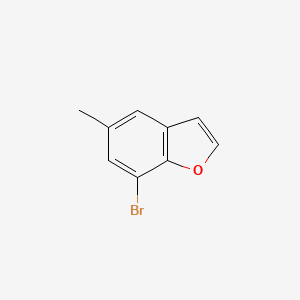

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)